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Compound of Interest

2-(6-bromo-1H-indol-3-
Compound Name: o
yl)acetonitrile

Cat. No.: B174059

An In-depth Technical Guide to 2-(6-bromo-1H-indol-3-yl)acetonitrile (CAS: 152213-61-1)

This document provides a comprehensive technical overview of 2-(6-bromo-1H-indol-3-
yl)acetonitrile, a halogenated indole derivative of significant interest to researchers in
medicinal chemistry and drug discovery. The indole nucleus is a well-established "privileged
scaffold,” and its functionalization offers a robust platform for developing novel therapeutic
agents.[1] The presence of a bromine atom at the 6-position and a reactive acetonitrile moiety
at the 3-position makes this compound a versatile building block for chemical synthesis and a
promising candidate for biological screening.

Core Compound Profile and Physicochemical
Properties

2-(6-bromo-1H-indol-3-yl)acetonitrile is a solid organic compound at room temperature.[2][3]
The strategic placement of the bromine atom is not merely for synthetic utility; studies on
related brominated indoles, many of which are derived from marine organisms, suggest that the
position and presence of halogen substituents can significantly influence biological activity,
including anti-inflammatory and anticancer properties.[4][5] The nitrile group, while a stable
pharmacophore in many drugs, also serves as a versatile chemical handle for further molecular
elaboration.[6][7]
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Property Value Source(s)
CAS Number 152213-61-1 [2][8]
Molecular Formula C10H7BrN2 [9]
Molecular Weight 235.08 g/mol [2][9]
Physical Form Solid [2][3]
Purity Typically 295-98% [2][9]
Storage Temperature 2-8°C, Inert atmosphere [2]

Boiling Point (Predicted) 427.5 £ 30.0 °C at 760 mmHg

MSIDSSLYDVKLRA-
InChl Key [2]
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Synthesis Strategies and Methodologies

The synthesis of indole-3-acetonitrile derivatives is a well-trodden path in organic chemistry,
offering several reliable routes.[10] While a specific peer-reviewed protocol for 2-(6-bromo-1H-
indol-3-yl)acetonitrile is not extensively documented, its synthesis can be confidently
approached using established methods. The most common strategies leverage the
nucleophilicity of the indole ring or involve the transformation of pre-functionalized indoles.

Representative Synthesis Protocol: Cyanomethylation
of 6-Bromoindole

This approach involves the direct introduction of the acetonitrile group onto the 6-bromoindole
scaffold. One plausible method is the reaction of 6-bromoindole with chloroacetonitrile in the
presence of a suitable base.[11]

Workflow Rationale: The reaction proceeds via an electrophilic substitution at the C3 position of
the indole, which is the most nucleophilic site. The base is crucial for deprotonating the indole
nitrogen, thereby increasing the ring's nucleophilicity and facilitating the attack on the
electrophilic carbon of chloroacetonitrile.
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Representative Synthesis Pathway

Nucleophilic Substitution > Aqueous Workup
at C3 Position & Extraction Column Chromatography

: Reagents T

Base (e.g., K2COs, NaH)

in Solvent (e.g., DMF, Acetonitrile) 7 Conditions
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Caption: A plausible workflow for the synthesis of the target compound.
Step-by-Step Protocol:

e Preparation: To a solution of 6-bromoindole (1.0 eq.) in a polar aprotic solvent such as DMF
or acetonitrile, add a suitable base like potassium carbonate (1.5 eq.) or sodium hydride (1.2

eq.).

» Reaction: Add chloroacetonitrile (1.2 eq.) dropwise to the mixture at room temperature. Stir
the reaction mixture for 12-24 hours. The progress should be monitored by Thin Layer
Chromatography (TLC) or LC-MS.

e Quenching & Extraction: Upon completion, carefully quench the reaction with water. Extract
the aqueous layer with an organic solvent like ethyl acetate (3x).

e Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer
over anhydrous sodium sulfate and filter.

 Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude
product by column chromatography on silica gel using a hexane/ethyl acetate gradient to
yield the pure 2-(6-bromo-1H-indol-3-yl)acetonitrile.
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Spectroscopic Characterization: A Practical Guide

Thorough structural elucidation is critical for verifying the identity and purity of a synthesized
compound. While a complete, peer-reviewed dataset for this specific isomer is scarce, this
section provides available data and outlines a standard workflow for its characterization.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR is essential for confirming the substitution pattern on the indole ring.

e Available Data: A*H NMR spectrum for 6-Bromoindole-3-acetonitrile has been made
available by commercial suppliers.[13]

o Expected *H NMR Signals (in CDCIz or DMSO-de):
o Indole N-H: A broad singlet, typically downfield (> 8.0 ppm).

o Aromatic Protons: Signals in the aromatic region (~7.0-7.8 ppm). The bromine at C6 will
influence the coupling patterns of the protons at C4, C5, and C7. H-7 is expected to be a
doublet, H-5 a doublet of doublets, and H-4 a doublet. H-2 will appear as a singlet or a
narrowly coupled multiplet.

o Methylene Protons (-CH2CN): A singlet around 3.8-4.0 ppm.
o Expected 13C NMR Signals:
o Nitrile Carbon (-CN): A signal around 117-118 ppm.
o Methylene Carbon (-CH2CN): A signal in the aliphatic region, ~15-20 ppm.

o Aromatic Carbons: 8 signals in the aromatic region (~100-140 ppm), including the C-Br
carbon which will be shifted relative to the parent indole.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information
through fragmentation patterns.
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o Expected Molecular lon Peak: A characteristic isotopic pattern for a compound containing
one bromine atom will be observed, with two peaks of nearly equal intensity at m/z 234 and
236 ([M]* and [M+2]%).[12]

o Predicted Data: Predicted collision cross-section (CCS) values for various adducts have
been calculated, which can aid in identification in advanced MS techniques.[14] For the
[M+H]* adduct, the predicted m/z is 234.98654.[14]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

o Expected Characteristic Peaks:

[¢]

N-H Stretch: A sharp peak around 3400 cm™1,

C=N Stretch (Nitrile): A sharp, medium-intensity peak in the range of 2240-2260 cm~1.[12]

[e]

o

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm~1 region.

[¢]

C-H Stretch (Aromatic): Peaks just above 3000 cm™1,
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General Spectroscopic Workflow
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Caption: A standard workflow for the structural validation of a synthesized compound.

Applications in Drug Discovery and Chemical
Biology

The true value of 2-(6-bromo-1H-indol-3-yl)acetonitrile lies in its potential as a versatile
intermediate for creating libraries of more complex molecules for biological screening.

A Scaffold for Kinase Inhibitors

The indole scaffold is a common feature in many kinase inhibitors.[6] Derivatives of indole-3-
acetonitrile have been investigated as inhibitors of targets such as DYRK1A, which is
implicated in neurodegenerative diseases, as well as EGFR and Src kinases, which are key
targets in oncology.[6] The 6-bromo position can be used as a synthetic handle to introduce
further diversity aimed at optimizing binding within the ATP-binding pockets of various kinases.
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Anti-inflammatory and Anticancer Potential

Brominated indoles isolated from marine sources have demonstrated notable biological
activities.[5][15] Studies on structure-activity relationships of brominated isatin derivatives
suggest that substitution at the C5 or C6 position can enhance anti-inflammatory activity by
inhibiting the production of mediators like nitric oxide (NO), TNFa, and PGEZ2.[4] Given this
precedent, 2-(6-bromo-1H-indol-3-yl)acetonitrile is a logical starting point for developing
novel anti-inflammatory or anticancer agents.[11]

Synthetic Utility

The compound is a bifunctional building block. The bromine atom is amenable to a wide range
of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig,
Sonogashira), allowing for the introduction of aryl, heteroaryl, amino, and alkynyl groups at the
C6 position.[16] Concurrently, the nitrile group can be hydrolyzed to a carboxylic acid, reduced
to a primary amine, or used in cycloaddition reactions to build more complex heterocyclic
systems.[6]
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Potential Applications & Derivatization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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